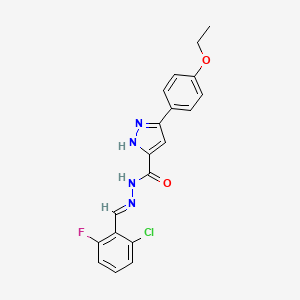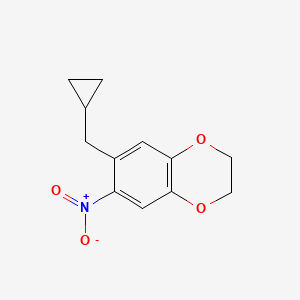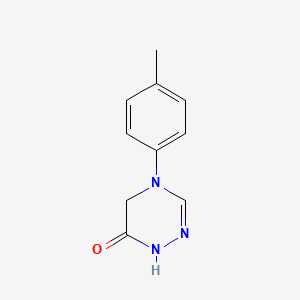![molecular formula C24H21N3O5 B11107432 4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B11107432.png)
4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties . The unique structure of this compound, which includes both imidazo[1,2-a]pyridine and methoxyphenyl groups, contributes to its wide range of biological activities.
Métodos De Preparación
The synthesis of 4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE typically involves multiple steps. One common method includes the following steps :
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a palladium-catalyzed coupling reaction (Suzuki reaction) or a Vilsmeier-Haack reaction.
Functionalization of the core: The imidazo[1,2-a]pyridine core is then functionalized at the C-3 position with various groups such as indole, triazole, amine, aryl-propenones, sulfenyl, and aryl groups.
Final assembly: The final compound is assembled by reacting the functionalized imidazo[1,2-a]pyridine with 4-hydroxy-3-methoxyphenyl and 2-methoxyphenyl acetate under specific conditions.
Análisis De Reacciones Químicas
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anticancer agent, particularly against breast cancer cells.
Medicine: Due to its diverse pharmacological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways . The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and other therapeutic effects.
Comparación Con Compuestos Similares
4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE can be compared with other imidazopyridine derivatives :
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: A hypnotic agent.
Minodronic acid: Used for the treatment of osteoporosis.
Zolimidine: An antiulcer agent.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities. The unique combination of the imidazo[1,2-a]pyridine core with the 4-hydroxy-3-methoxyphenyl and 2-methoxyphenyl acetate groups in 4-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C24H21N3O5 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
[4-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H21N3O5/c1-15(28)32-19-10-7-16(12-21(19)31-3)14-25-24-23(26-22-6-4-5-11-27(22)24)17-8-9-18(29)20(13-17)30-2/h4-14,29H,1-3H3/b25-14+ |
Clave InChI |
ZRUBMBPHABORDV-AFUMVMLFSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B11107362.png)
![(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B11107368.png)
![2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11107369.png)

![1-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11107385.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11107391.png)
![(2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11107397.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11107406.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11107410.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11107420.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11107439.png)
